Fasciclin III was first characterized in studies focusing on the Drosophila embryo, where it was observed to be expressed on neurons and axonal pathways, contributing to the organization of the nervous system during development . The protein's expression patterns have been linked to various neuronal functions, including axon guidance and synaptic plasticity.
Fasciclin III is classified within the group of fasciclin-like proteins, which are further categorized into fasciclin-like arabinogalactan proteins. These proteins typically contain fasciclin domains and are known for their roles in plant and animal systems, particularly in developmental processes and cellular signaling .
The synthesis of Fasciclin III involves transcription from its corresponding gene followed by translation into a polypeptide chain. The protein undergoes post-translational modifications, including glycosylation, which are critical for its functional properties.
The gene encoding Fasciclin III has been cloned and analyzed extensively. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and Western blotting have been employed to study its expression levels and confirm the presence of the protein in various tissues. The protein's glycosylation status can be assessed using specific reagents that target glycan structures, thereby elucidating its functional capabilities .
Fasciclin III is characterized by its unique structural features, including multiple fasciclin domains that facilitate interactions with other cellular components. These domains are rich in hydroxyproline, contributing to the protein's structural integrity and function in cell adhesion.
The molecular weight of Fasciclin III typically ranges from 80 to 100 kDa, depending on its glycosylation state. Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide detailed insights into its three-dimensional conformation, although such studies specifically on Fasciclin III may be limited.
Fasciclin III participates in various biochemical reactions primarily related to cell adhesion and signaling pathways. It interacts with other proteins at the cell membrane, influencing processes such as neurite outgrowth and synaptic formation.
The interaction mechanisms often involve binding to glycoproteins or other adhesion molecules through its fasciclin domains. These interactions can be studied using co-immunoprecipitation assays or surface plasmon resonance techniques to quantify binding affinities and kinetics .
Fasciclin III functions primarily through its role as a cell adhesion molecule. It promotes the aggregation of neurons during development, facilitating proper axon pathfinding. The protein's engagement with receptors on adjacent cells initiates intracellular signaling cascades that regulate cytoskeletal dynamics and cellular morphology.
Experimental evidence suggests that mutations or alterations in Fasciclin III expression can lead to significant defects in neural connectivity, underscoring its importance in neurodevelopmental processes .
Fasciclin III is a glycoprotein with a hydrophilic nature due to its extensive glycosylation. This property influences its solubility and interaction with other biomolecules.
The protein exhibits stability under physiological conditions but may undergo denaturation under extreme pH or temperature variations. Its isoelectric point typically falls within neutral pH ranges, allowing it to exist predominantly in an uncharged state under physiological conditions.
Fasciclin III has significant implications in neuroscience research, particularly concerning neuronal development and regeneration. It serves as a model for studying cell adhesion mechanisms and their roles in neurodevelopmental disorders. Additionally, understanding Fasciclin III's function could lead to insights into therapeutic strategies for conditions such as spinal cord injuries or neurodegenerative diseases where axonal regeneration is compromised .
Fasciclin III (FasIII) is an integral membrane glycoprotein characterized by a tripartite structure: a large extracellular N-terminal domain, a single-pass transmembrane helix, and an intracellular C-terminal region. The extracellular segment comprises three immunoglobulin (Ig)-like domains, each adopting a β-sandwich fold stabilized by disulfide bonds. Domain 1 (the N-terminal Ig domain) is critical for homophilic adhesion and shares structural homology with the immunoglobulin McPC603, as demonstrated by inverse folding algorithms and homology modeling [1] [2]. Each Ig domain spans ~100–140 residues and contains conserved H1 and H2 motifs flanking a central YH dyad – a hallmark of the fasciclin (FAS1) superfamily [7] [9]. These domains mediate cell recognition through homophilic binding, where FasIII molecules on adjacent cells interact directly without requiring Ca²⁺ ions [5].
The transmembrane domain consists of 24 hydrophobic amino acids (residues 327–350), anchoring the protein in the plasma membrane. The intracellular domain (138 residues) contains a polyglutamine (opa) repeat and multiple phosphorylation sites, suggesting roles in signal transduction [2] [5]. Structural studies reveal that the Ig-like domains form a compact, globular arrangement, with Domain 1 positioned to initiate cell-cell contact by embracing ligands in a jaw-like conformation [1] [7].
Table 1: Structural Domains of Drosophila Fasciclin III
Domain | Residue Range | Key Features | Function |
---|---|---|---|
Extracellular | 1–326 | 3 Ig-like folds; 4 N-glycosylation sites | Homophilic adhesion; ligand recognition |
Transmembrane | 327–350 | 24 hydrophobic amino acids | Membrane anchoring |
Intracellular | 351–488 | Opa repeat; 2 phosphorylation sites | Signal transduction; cytoskeletal interactions |
FasIII undergoes extensive N-linked glycosylation at four conserved sites (Asn-X-Ser/Thr) within its extracellular domain, confirmed by glycoprotein-specific antibodies and enzymatic deglycosylation assays [2] [4]. Glycosylation modulates FasIII’s adhesive properties by influencing protein stability and intermolecular interactions. For instance, hypoglycosylated FasIII exhibits reduced cell-surface localization and impaired homophilic binding in Drosophila S2 cell assays [5] [8].
The intracellular domain contains phosphorylation motifs (Ser/Thr-rich regions) adjacent to its polyglutamine tract. In vitro kinase assays identify protein kinase C (PKC) and casein kinase II (CKII) as putative mediators of FasIII phosphorylation [2]. Phosphorylation regulates FasIII’s affinity for cytoplasmic binding partners, including Discs large (DLG), which localizes FasIII to septate junctions (invertebrate analogs of tight junctions). Mutations disrupting phosphorylation compromise junctional integrity in epithelia [2] [3]. Additionally, JAK/STAT signaling induces FasIII transcription and O-glycosylation during epithelial morphogenesis, linking extracellular cues to adhesion dynamics [3].
Table 2: Post-Translational Modifications of Fasciclin III
Modification | Residues/Sites | Modifying Enzymes | Functional Impact |
---|---|---|---|
N-glycosylation | Asn⁹³, Asn¹⁵⁷, Asn²⁰², Asn²⁸⁵ | Oligosaccharyltransferase | Stabilizes Ig-fold; ensures cell-surface expression; fine-tunes adhesion specificity |
Phosphorylation | Ser³⁷⁰, Thr³⁸⁸, Ser⁴²⁵ | PKC, CKII | Regulates DLG binding; controls septate junction assembly |
O-glycosylation | Ser/Thr residues (JAK/STAT-regulated) | GalNAc-transferases | Modulates extracellular matrix interactions during morphogenesis |
The FasIII gene (Fas3) is located at cytogenetic position 36E1 on chromosome 2L of Drosophila melanogaster. The gene spans 2.5 kb and comprises 5 exons, encoding a 508-residue precursor protein with a 20-amino acid signal peptide [2] [4]. The mature protein (488 residues) is generated after signal peptide cleavage. Genomic analyses reveal a 581-bp 5′ UTR containing regulatory elements responsive to JAK/STAT signaling and a 369-bp 3′ UTR with mRNA stability motifs [2] [3]. The promoter region houses binding sites for transcription factors like Zfh2 and Byn, which drive tissue-specific expression in neurons, hindgut epithelia, and imaginal discs [3].
The FasIIIA¹⁴² allele – a PBac(5HPw+) insertion in the first intron – abolishes protein expression, confirming the gene’s non-essential role in viability but critical function in male fertility and epithelial morphogenesis [3]. Alternative splicing generates two isoforms: the dominant RB isoform (401 residues) and a minor RC isoform with a truncated C-terminus [3].
FasIII belongs to the ancient FAS1 superfamily, whose domains predate the last universal common ancestor (LUCA) and exist in bacteria, archaea, and eukaryotes [9]. While Drosophila FasIII has no direct vertebrate ortholog, its FAS1 domains share structural and functional homology with vertebrate adhesion proteins:
Despite low sequence conservation (<25% identity), FAS1 domains across species adopt nearly identical β-wedge folds (RMSD <1.8 Å). This structural conservation enables functional convergence in cell adhesion, as demonstrated by chimeric proteins where Drosophila FAS1 domains can substitute for human periostin domains in cell-matrix assays [9].
Table 3: Evolutionary Conservation of FAS1 Domains
Species | Protein | Domain Structure | Functions | Identity to DmFasIII |
---|---|---|---|---|
D. melanogaster | Fasciclin III | 3 extracellular FAS1 domains | Homophilic adhesion; septate junctions | 100% (Reference) |
C. elegans | FBN-1 | 1 FAS1 domain | Axon guidance | 32% |
H. sapiens | Periostin | 4 FAS1 domains | Integrin-mediated cell-ECM adhesion | 28% (per domain) |
M. bovis | Mpb83 | 1 FAS1 domain | Host-pathogen adhesion | 21% |
Fasciclin III exemplifies how conserved structural modules like FAS1 domains evolve to mediate specialized adhesion roles across taxa. Its immunoglobulin-like folds provide a versatile scaffold for homophilic recognition, while post-translational modifications like glycosylation and phosphorylation spatiotemporally regulate its function. Although vertebrate orthologs are absent, the retention of FAS1 domains in proteins like periostin underscores their fundamental role in metazoan adhesion machinery. Future studies should explore how FAS1 domain permutations (e.g., tandem repeats in stabilins) encode ligand specificity.
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